2-Amino-5-(chloromethyl)pyrimidine Hydrochloride

Description

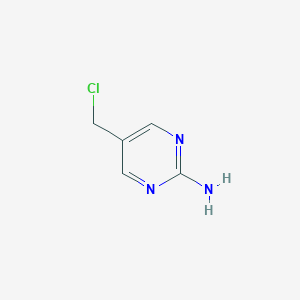

2-Amino-5-(chloromethyl)pyrimidine hydrochloride (CAS: 120747-86-6) is a pyrimidine derivative with the molecular formula C₅H₇Cl₂N₃ and a molecular weight of 180.03–180.04 g/mol. It exists as a white to yellow crystalline solid with a boiling point of 349.2°C (at 760 mmHg) and a density of 1.356 g/cm³ . Its IUPAC name is 5-(chloromethyl)pyrimidin-2-amine hydrochloride, and it features a pyrimidine ring substituted with an amino group at position 2 and a chloromethyl group at position 5.

Propriétés

IUPAC Name |

5-(chloromethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-1-4-2-8-5(7)9-3-4/h2-3H,1H2,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKSRQOZLANPFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633581 | |

| Record name | 5-(Chloromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120747-86-6 | |

| Record name | 5-(Chloromethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chloromethylation via Electrophilic Substitution

Electrophilic chloromethylation typically involves reagents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl systems. For pyrimidines, this approach is complicated by the ring’s electron-deficient nature, which reduces reactivity toward electrophiles. However, protonation of the pyrimidine ring in strongly acidic media (Hammett acidity function ) can enhance electrophilic susceptibility. For example, in the chlorination of 2-aminopyridine, a strongly acidic medium (e.g., concentrated HCl or HSO) promotes selective monochlorination by stabilizing reactive protonated intermediates. Adapting this strategy, 2-aminopyrimidine could undergo chloromethylation under similar conditions, though the steric and electronic effects of the chloromethyl group may necessitate modified protocols.

Key Parameters:

-

Acid medium: Concentrated HCl or HSO (72–98% w/w).

-

Temperature: 0–25°C to minimize side reactions.

-

Reagent stoichiometry: 1–2 equivalents of chloromethylating agent per equivalent of substrate.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a tool for accelerating organic reactions, particularly in heterocyclic chemistry. A study on 2-amino-4-chloro-pyrimidine derivatives demonstrated that microwave conditions (120–140°C, 15–30 minutes) in anhydrous propanol with triethylamine as a base yielded products with 70–85% efficiency. While this method focused on amination, its principles could extend to chloromethylation.

Proposed Microwave Protocol for Chloromethylation

-

Reaction Setup: Combine 2-aminopyrimidine with a chloromethylating agent (e.g., chloromethyl chloride) in a polar aprotic solvent (DMF or acetonitrile).

-

Base Addition: Introduce triethylamine to scavenge HCl and drive the reaction forward.

-

Microwave Irradiation: Heat at 100–120°C for 10–20 minutes under closed-vessel conditions.

Advantages:

Oxidative Chlorination with NaClO/HCl Systems

The Chinese patent CN106432069A describes a method for 2-amino-5-chloropyridine using NaClO and HCl. This approach avoids gaseous chlorine, enhancing safety and scalability. For chloromethylation, a similar oxidative system could be adapted:

Reaction Mechanism and Conditions

-

Substrate Activation: 2-Aminopyrimidine is dissolved in a NaClO solution at 10°C.

-

Acid Addition: Concentrated HCl is added dropwise to generate in situ Cl, which reacts with a methyl group precursor (e.g., methanol or formaldehyde).

-

Temperature Gradients: Initial reaction at 10°C (2 hours), followed by gradual warming to 25°C (4 hours) to complete the substitution.

Yield Optimization:

-

Excess NaClO (1.5–2.0 equivalents) ensures complete conversion.

-

Post-reaction neutralization (pH > 8) and extraction with dichloroethane improve isolation.

Comparative Analysis of Methodologies

Critical Challenges and Mitigation Strategies

Byproduct Formation

Over-chlorination is a persistent issue in electrophilic substitutions. In the synthesis of 2-amino-5-chloropyridine, slow addition of Cl and strict temperature control limited dichloro byproducts to <5%. For chloromethylation, analogous measures—such as incremental reagent addition and low-temperature phases—are essential.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Synthesis of Pharmacologically Active Compounds :

- Intermediate in Drug Development : This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting infectious diseases and inflammatory conditions. Its structure allows for further modifications that enhance biological activity .

- Anti-inflammatory Agents : Research indicates that derivatives of pyrimidines, including 2-amino-5-(chloromethyl)pyrimidine hydrochloride, exhibit significant anti-inflammatory effects. These effects are mainly attributed to their ability to inhibit the expression and activity of key inflammatory mediators such as COX-2 .

-

Potential Anticancer Activity :

- Preliminary studies suggest that compounds related to 2-amino-5-(chloromethyl)pyrimidine may possess anticancer properties. For instance, bioassays have indicated that certain pyrimidine derivatives can suppress tumor growth in animal models, although more research is needed to establish definitive effects .

The biological activity of this compound is primarily linked to its interactions with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, which could be beneficial for developing treatments for chronic inflammatory diseases .

- Binding Affinities : Interaction studies have revealed that this compound may bind effectively to specific receptors or enzymes, suggesting its utility as a lead compound in drug discovery.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an inhibitor of certain enzymes, affecting metabolic processes. The molecular targets and pathways involved vary depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physical properties of 2-amino-5-(chloromethyl)pyrimidine hydrochloride and its analogs:

Key Observations:

- Positional Isomerism: The chloromethyl group’s position significantly influences reactivity.

- Salt Forms: The dihydrochloride salt of 4-amino-5-aminomethyl-2-methylpyrimidine exhibits higher solubility in aqueous media than the monohydrochloride form of the target compound .

- Thermal Stability : The target compound’s higher boiling point (349.2°C) compared to analogs like 5-(chloromethyl)-3-phenyl-1H-pyrazole HCl suggests greater thermal resilience, likely due to stronger intermolecular forces in the pyrimidine core .

Research Findings and Limitations

- Crystal Structure Analysis: Studies on 2-amino-5-chloropyrimidin-1-ium hydrogen maleate reveal planar pyrimidinium cations and hydrogen-bonded networks, providing insights into the solid-state behavior of similar compounds .

- Data Gaps: Limited information on the target compound’s biological activity and exact synthetic protocols necessitates further research.

Activité Biologique

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This compound's unique structure, featuring both amino and chloromethyl functional groups, allows for versatile chemical modifications, making it a valuable candidate in various fields of research.

This compound is synthesized through the chloromethylation of 2-aminopyrimidine using formaldehyde and hydrochloric acid. The reaction conditions are carefully controlled to optimize yield and purity. The compound can undergo various chemical reactions, including substitution, oxidation, and coupling reactions, leading to a range of derivatives with potentially enhanced biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties, particularly against RNA viruses. The exact mechanism remains under investigation but is thought to involve inhibition of viral replication or interference with viral entry into host cells.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Notably, compounds derived from this compound have shown IC50 values comparable to established chemotherapeutics like doxorubicin .

Study 1: COX-2 Inhibition

A study evaluating the structure-activity relationship (SAR) of pyrimidine derivatives found that certain derivatives of this compound exhibited potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. The IC50 values for these derivatives were reported in the submicromolar range, indicating high potency.

| Compound | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|

| 2-Amino-5-(chloromethyl)pyrimidine derivative A | 77.01 ± 0.03 | 0.20 ± 0.01 |

| 2-Amino-5-(chloromethyl)pyrimidine derivative B | 75.25 ± 1.10 | 0.18 ± 0.01 |

| Celecoxib | - | 0.17 ± 0.01 |

Study 2: Anticancer Efficacy

In another investigation, a derivative of this compound was tested against multiple cancer cell lines, revealing significant cytotoxicity and induction of apoptosis. Flow cytometry analysis indicated that treatment with this derivative led to a substantial increase in early and late apoptotic cells compared to control groups .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism and proliferation.

- Receptor Interaction : It could bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Q & A

Q. Are there known biological activities of structurally similar pyrimidine derivatives that could inform pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.